molecular formula C11H9BrO3 B8075821 Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B8075821
M. Wt: 269.09 g/mol
InChI Key: ZOWWDHUNBIRXGY-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound belonging to the indene family This compound features a bromine atom at the sixth position, a carbonyl group at the first position, and a methyl ester group at the fourth position of the indene ring

Synthetic Routes and Reaction Conditions:

    Bromination of Indene Derivatives: The synthesis typically begins with the bromination of an indene derivative. For instance, 1-oxo-2,3-dihydro-1H-indene can be brominated using bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Esterification: The brominated intermediate is then subjected to esterification. This can be achieved by reacting the brominated compound with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the methyl ester group can be converted to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products:

    Substitution: Formation of 6-azido-1-oxo-2,3-dihydro-1H-indene-4-carboxylate or 6-thiocyanato-1-oxo-2,3-dihydro-1H-indene-4-carboxylate.

    Reduction: Formation of 6-bromo-1-hydroxy-2,3-dihydro-1H-indene-4-carboxylate.

    Oxidation: Formation of 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds, including anti-inflammatory and anticancer agents.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and carbonyl group play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions.

Comparison with Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

Properties

IUPAC Name

methyl 6-bromo-1-oxo-2,3-dihydroindene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWWDHUNBIRXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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